Benzene, (3-propoxy-1-propenyl)-
Description
Benzene, (3-propoxy-1-propenyl)- (CAS 54518-01-3) is a substituted aromatic compound with the molecular formula C₁₂H₁₆O and a molecular weight of 164.24 g/mol (calculated from C=12, H=1, O=16). Its structure consists of a benzene ring attached to a propenyl group (CH₂CH=CH₂) substituted with a propoxy (-OCH₂CH₂CH₃) group at the 3-position. This compound is characterized by its ether linkage and conjugated double bond, which influence its electronic properties and reactivity .
Properties
CAS No. |
54518-01-3 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-propoxyprop-1-enylbenzene |
InChI |
InChI=1S/C12H16O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9H,2,10-11H2,1H3 |
InChI Key |
FOULKAPJVUMBTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (3-propoxy-1-propenyl)- can be achieved through several methods. One common approach involves the reaction of benzene with 3-propoxy-1-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Benzene, (3-propoxy-1-propenyl)- may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the coupling reactions between benzene and propoxy-propenyl intermediates.
Chemical Reactions Analysis
Types of Reactions
Benzene, (3-propoxy-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are typical reagents.
Major Products Formed
Oxidation: Benzene, (3-propoxy-1-propenyl)- can be oxidized to form benzene, (3-propoxy-1-propanoic acid).
Reduction: The reduction product is benzene, (3-propoxypropyl)-.
Substitution: Products include halogenated or nitrated derivatives of Benzene, (3-propoxy-1-propenyl)-.
Scientific Research Applications
Benzene, (3-propoxy-1-propenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, (3-propoxy-1-propenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propenyl group can participate in conjugation with the benzene ring, affecting the compound’s electronic properties and reactivity. Pathways involved may include electrophilic aromatic substitution and radical-mediated processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Detailed Comparative Analysis
Substituent Effects on Reactivity
- Electron-Donating vs. Electron-Withdrawing Groups : The propoxy group in the target compound donates electrons via resonance, stabilizing the benzene ring. In contrast, chloro () and bromo () substituents withdraw electrons, making the ring more electrophilic and reactive toward nucleophilic attack .
- Conjugation : The propenyl group in the target compound allows conjugation with the benzene ring, enhancing resonance stabilization. This contrasts with propynyl analogs (), where the triple bond introduces strain and higher reactivity in addition reactions .
Stability and Degradation Ether vs. Halogen Stability: The propoxy ether linkage is hydrolytically stable under basic conditions compared to halogenated analogs. For example, Benzene, (3-bromopropoxy) () undergoes SN2 reactions due to the bromine leaving group, while the target compound resists such degradation . Thermal Stability: Compounds with conjugated systems (e.g., propenyl groups) exhibit higher thermal stability due to delocalized π-electrons, as seen in the target compound versus non-conjugated derivatives like 1,3-dimethyl-5-propoxybenzene () .
Physical Properties
- Boiling Points : The target compound’s molecular weight (164.24 g/mol) suggests a lower boiling point compared to heavier analogs like Benzene, (3-bromopropoxy) (215.09 g/mol) .
- Solubility : The propoxy group enhances solubility in polar solvents compared to purely hydrocarbon analogs.
Synthetic Utility
- Cross-Coupling Reactions : Halogenated analogs (e.g., ) are intermediates in Suzuki or Ullmann couplings, whereas the target compound’s ether group may serve as a directing group in electrophilic substitution .
- Polymer Chemistry : The propenyl group in the target compound could participate in polymerization, similar to styrene derivatives, unlike saturated propoxy analogs .
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